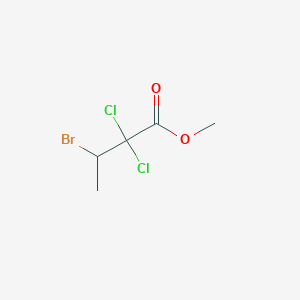
Methyl 3-bromo-2,2-dichlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2,2-dichlorobutanoate is an organic compound with the molecular formula C5H7BrCl2O2. It consists of 7 hydrogen atoms, 5 carbon atoms, 2 oxygen atoms, 2 chlorine atoms, and 1 bromine atom . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,2-dichlorobutanoate typically involves the esterification of 3-bromo-2,2-dichlorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,2-dichlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-bromo-2,2-dichlorobutanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can yield corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-2,2-dichlorobutanoate.
Reduction: Formation of 3-bromo-2,2-dichlorobutanol.
Oxidation: Formation of 3-bromo-2,2-dichlorobutanoic acid.
Scientific Research Applications
Methyl 3-bromo-2,2-dichlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,2-dichlorobutanoate involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2,2-dichloropropanoate
- Methyl 3-chloro-2,2-dibromobutanoate
- Methyl 3-iodo-2,2-dichlorobutanoate
Uniqueness
Methyl 3-bromo-2,2-dichlorobutanoate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
89294-81-5 |
|---|---|
Molecular Formula |
C5H7BrCl2O2 |
Molecular Weight |
249.91 g/mol |
IUPAC Name |
methyl 3-bromo-2,2-dichlorobutanoate |
InChI |
InChI=1S/C5H7BrCl2O2/c1-3(6)5(7,8)4(9)10-2/h3H,1-2H3 |
InChI Key |
PDJGXHKAMQLCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















